molecular formula C19H22Cl2N2O3S B4573545 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Cat. No.: B4573545
M. Wt: 429.4 g/mol
InChI Key: QZAUIKYKDFQZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C19H22Cl2N2O3S and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine is 428.0728191 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Receptor Antagonist Research

This compound is related to the synthesis and evaluation of derivatives for their potential as receptor antagonists. For example, compounds with structural similarities have been studied for their antagonistic activities on serotonin receptors, which are crucial for various physiological processes, including mood regulation and gastrointestinal function. One such study prepared piperazine derivatives as 5-HT7 receptor antagonists, indicating their potential in targeting specific serotonin receptor subtypes for therapeutic purposes (Juhee Yoon et al., 2008).

2. Antimicrobial Activities

Derivatives of the compound have been synthesized and tested for their antimicrobial activities. The development of novel 1,2,4-Triazole derivatives from reactions involving primary amines has shown promising results against microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (H. Bektaş et al., 2010).

3. HIV-1 Research

Research into bis(heteroaryl)piperazines (BHAPs), including similar compounds, has led to the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Such studies are critical for advancing treatments for HIV-1, demonstrating the compound's importance in viral therapy research (D. Romero et al., 1994).

4. Structural and Computational Analysis

Compounds structurally related to "1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine" have been synthesized, with their crystal structures and computational density functional theory (DFT) calculations explored. These studies provide insights into the compound's properties, including reactivity and potential applications in various fields (K. Kumara et al., 2017).

5. Alzheimer's Disease Research

The compound's derivatives have been investigated for their potential in treating cognitive disorders like Alzheimer's Disease. Optimization of such compounds has led to the identification of candidates with high affinity for specific receptors, indicating their utility in developing treatments for neurodegenerative diseases (R. Nirogi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperazine derivatives act on the central nervous system, while others might have antimicrobial activity .

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-15(11-16(13)20)22-6-8-23(9-7-22)27(24,25)19-12-17(21)14(2)10-18(19)26-3/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAUIKYKDFQZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
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1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
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1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
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1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
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1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
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1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.